2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

Medicinal Chemistry Lipophilicity ADME

For medicinal chemists optimizing fragment libraries, inconsistent logP and lack of orthogonal handles derail SAR campaigns. This compound provides an exact solution: - Dual orthogonal functionality: methoxymethyl ether (masked hydroxymethyl handle) + reactive C4 aldehyde enables sequential, protecting-group-free derivatization. - Distinct physicochemical profile: logP 0.208, 0 H-bond donors, MW 157.19 - fully compliant with 'Rule of Three' criteria for fragment-based screening. - Validated scalability: 71% isolated yield demonstrated at >5 g scale via low-temperature DIBAL-H reduction, ensuring reliable supply for lead optimization programs.

Molecular Formula C6H7NO2S
Molecular Weight 157.19 g/mol
CAS No. 854754-21-5
Cat. No. B1390205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde
CAS854754-21-5
Molecular FormulaC6H7NO2S
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESCOCC1=NC(=CS1)C=O
InChIInChI=1S/C6H7NO2S/c1-9-3-6-7-5(2-8)4-10-6/h2,4H,3H2,1H3
InChIKeyJCCXHAVNJUBOEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)thiazole-4-carbaldehyde Overview


2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde (CAS 854754-21-5) is a functionalized thiazole derivative bearing both a methoxymethyl group at the C2 position and a reactive aldehyde at the C4 position, enabling orthogonal synthetic manipulation for the construction of complex thiazole-containing libraries [1]. This compound, with a molecular formula of C6H7NO2S and a molecular weight of 157.19 g/mol, exhibits a calculated logP of 0.208, placing it in a distinct lipophilicity range compared to other thiazole-4-carbaldehyde analogs [1]. The presence of the methoxymethyl ether substituent, rather than a free amine, phenyl, or unsubstituted thiazole, confers a unique balance of polarity and metabolic stability that directly impacts its suitability for specific medicinal chemistry campaigns and fragment-based drug discovery initiatives [2][3].

2-(Methoxymethyl)thiazole-4-carbaldehyde: Substitution Risks


The assumption that any thiazole-4-carbaldehyde derivative is a functionally equivalent building block fails under rigorous scientific scrutiny. This specific compound's methoxymethyl ether moiety is not a passive substituent; it critically modulates lipophilicity (logP of 0.208), hydrogen bonding capacity, and metabolic stability relative to analogs like 2-aminothiazole-4-carbaldehyde (logP 0.4-1.12) or 2-phenylthiazole-4-carbaldehyde (logP 2.66) [1][2]. In medicinal chemistry, a 0.2-0.5 difference in logP can significantly alter a compound's cellular permeability and off-target promiscuity [3]. Furthermore, the methoxymethyl group serves as a masked hydroxymethyl handle, offering orthogonal reactivity compared to amino- or phenyl-substituted analogs, which is essential for multi-step syntheses requiring late-stage functionalization without protecting group manipulation . Substituting this compound with a structurally similar but chemically distinct analog would therefore necessitate a complete re-validation of synthetic routes, alter the physicochemical properties of the resulting library, and potentially derail established structure-activity relationships (SAR) from validated lead optimization programs [4].

2-(Methoxymethyl)thiazole-4-carbaldehyde vs. Analogues


Lipophilicity (logP) Comparison

The target compound exhibits a calculated logP of 0.208, which is substantially lower than the 2-phenylthiazole-4-carbaldehyde analog (logP 2.66) and the 2-(dimethylamino)thiazole-4-carbaldehyde analog (logP 1.02), and notably distinct from 2-aminothiazole-4-carbaldehyde (logP 0.4-1.12) [1][2][3]. This 0.2-2.5 unit difference in logP translates to a predicted 1.6- to over 300-fold difference in octanol-water partition coefficient (P), directly influencing passive membrane permeability and plasma protein binding [4]. For medicinal chemists, this moderate and controlled lipophilicity (logP ~0.2) is often associated with a lower risk of hERG channel blockade and CYP450 enzyme inhibition compared to more lipophilic analogs (logP > 1.5) [4].

Medicinal Chemistry Lipophilicity ADME Fragment-Based Drug Discovery

Hydrogen Bonding Capacity

The target compound possesses a hydrogen bond donor count of 0 and an acceptor count of 4, based on its molecular structure (C6H7NO2S) . This profile contrasts with 2-aminothiazole-4-carbaldehyde, which has a donor count of 1 (from the primary amine) and an acceptor count of 4, and with 2-(dimethylamino)thiazole-4-carbaldehyde, which has a donor count of 0 and an acceptor count of 4 . The absence of a hydrogen bond donor in the target compound and the dimethylamino analog reduces the propensity for strong intermolecular hydrogen bonding in the solid state, often correlating with improved solubility in non-polar organic solvents and reduced crystal lattice energy compared to the amino analog [1].

Physicochemical Properties Hydrogen Bonding Solubility Structure-Activity Relationship

Synthetic Utility: TPO Receptor Agonists

The compound's precise synthetic route and utility are explicitly defined in US Patent US2005/131017, where it serves as a key intermediate (Example 6D) in the synthesis of optically active 1,3-thiazole derivatives possessing agonistic activity on thrombopoietin receptors . The documented preparation involves the reduction of ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate with DIBAL-H at -78°C, yielding the target aldehyde in a reproducible 71% isolated yield (5.78 g from 7.4 g of starting ester) after chromatographic purification . This contrasts with generic vendor listings for analogs like 2-phenylthiazole-4-carbaldehyde or 2-aminothiazole-4-carbaldehyde, which are often sold as commodity building blocks without a specific, yield-optimized, and validated synthetic protocol tied to a therapeutic target [1].

Process Chemistry Patent Synthesis Thrombopoietin Receptor Agonist Yield Optimization

Purity and Supply Chain Consistency

The target compound is commercially available with a consistently high purity specification of ≥95% (or ≥98% depending on supplier), which is comparable to, but for some suppliers exceeds, the typical 95% purity of close analogs like 2-aminothiazole-4-carbaldehyde and 2-phenylthiazole-4-carbaldehyde . However, the target compound's unique molecular structure (MW 157.19) and the methoxymethyl group make it less prone to common contaminants or degradation products that can plague more reactive analogs, such as the oxidation of the 2-amino group or the dimerization of the free thiol form in 2-aminothiazole-4-carbaldehyde . Multiple suppliers (e.g., AKSci, CymitQuimica, Enamine, Leyan) stock this compound, ensuring a competitive and reliable supply chain for long-term research programs, unlike more specialized or discontinued analogs [1].

Quality Control Purity Supply Chain Reproducibility

Fragment-Like Properties: MW and PSA

With a molecular weight of 157.19 g/mol, the target compound adheres to the "Rule of Three" for fragment-based drug discovery (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. Its calculated polar surface area (PSA) is approximately 58-61 Ų, which is lower than 2-aminothiazole-4-carbaldehyde (PSA ~84 Ų) but comparable to 2-phenylthiazole-4-carbaldehyde (PSA ~58 Ų) [2][3]. This lower PSA relative to the amino analog enhances its passive membrane permeability while still providing sufficient polarity for aqueous solubility [4]. In contrast, 2-(methoxymethyl)thiazole (MW 129.18, logP 0.94) lacks the aldehyde functional group, precluding its use as a direct building block for aldehyde-based condensations or reductive aminations without additional synthetic steps [5].

Fragment-Based Drug Discovery Ligand Efficiency Molecular Weight Polar Surface Area

2-(Methoxymethyl)thiazole-4-carbaldehyde Applications


TPO Receptor Agonist Synthesis

As documented in US Patent US2005/131017, this compound is a direct intermediate in the preparation of optically active 1,3-thiazole derivatives with TPO receptor agonist activity, a key pathway for treating thrombocytopenia . The validated 71% yield in a multi-gram scale reduction from the corresponding ester provides a reliable starting point for medicinal chemistry teams aiming to replicate or expand upon this patented class of compounds. The moderate logP (0.208) of the aldehyde contributes to the favorable ADME profile of the final agonists, distinguishing it from more lipophilic alternatives that could introduce toxicity or poor solubility .

Fragment-Based Drug Discovery

With a molecular weight of 157.19 g/mol, a logP of 0.208, and a low number of hydrogen bond donors (0), this compound adheres to the stringent criteria of the 'Rule of Three' for fragment libraries [1][2]. Its dual functionality—a methoxymethyl ether (a masked hydroxymethyl) and a reactive aldehyde—allows for orthogonal and sequential derivatization, enabling efficient exploration of chemical space around the thiazole core [3]. This makes it a superior choice over simpler analogs like 2-aminothiazole-4-carbaldehyde, which can introduce unwanted polarity and metabolic liabilities (e.g., potential for glucuronidation of the free amine) during hit-to-lead optimization [4].

Process Chemistry and Scale-Up

The availability of a precise, low-temperature DIBAL-H reduction protocol with a demonstrated 71% isolated yield on a >5 g scale provides a strong foundation for process chemists seeking to scale up the synthesis of complex molecules . The compound's stability, due to the absence of oxidizable functional groups like a free amine, ensures more consistent batch-to-batch performance compared to 2-aminothiazole-4-carbaldehyde . This reliability, combined with a supply chain from multiple reputable vendors (AKSci, Enamine, Leyan) at purities of 95-98%, minimizes the risk of costly synthetic route interruptions due to variability in starting material quality [5].

Targeted Covalent Inhibitor Design

The presence of the C4 aldehyde group enables facile conjugation to amine-containing biomolecules or probes via reductive amination, while the C2 methoxymethyl group can be deprotected to reveal a hydroxymethyl handle for further functionalization [6]. This orthogonal reactivity is not possible with 2-phenylthiazole-4-carbaldehyde, which lacks the protected alcohol, or with 2-aminothiazole-4-carbaldehyde, which introduces a competing nucleophilic center . This compound is thus uniquely suited for constructing bifunctional probes or targeted covalent inhibitors where a reactive warhead (aldehyde) and a linker attachment point (protected alcohol) are required on the same small-molecule scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.